

Application of SAGE (Serine-integrase Assisted Genome Engineering) in Phage Engineering

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in synthetic biology have provided powerful tools for the genetic manipulation of bacteriophages (phages), enabling the development of novel therapeutics, diagnostics, and research reagents. One such advanced system, Serine-integrase Assisted Genome Engineering (SAGE), offers a highly efficient and precise method for modifying phage genomes. It has come to our attention that "Sairga" is a likely misspelling of SAGE, a technology that utilizes phage-encoded serine integrases to catalyze site-specific recombination. This document provides detailed application notes and protocols for the use of the SAGE system in the genetic engineering of bacteriophages.

Serine integrases, such as Bxb1 and ϕ C31, are enzymes that mediate unidirectional recombination between two specific DNA sequences: the attachment site on the phage (attP) and the attachment site on the bacterial host (attB). This process results in the integration of a DNA sequence containing an attP site into a genome at an attB site, creating two new hybrid sites, attL and attR. The high specificity and efficiency of this system, without the need for host cofactors, make it an ideal tool for phage genome engineering.

Applications of SAGE in phage engineering are diverse and include:



- Therapeutic Phage Enhancement: Modification of phage genomes to broaden host range, improve bactericidal activity, or introduce genes that disrupt bacterial antibiotic resistance mechanisms.
- Phage-based Delivery Systems: Engineering phages to deliver therapeutic payloads such as toxins or CRISPR-Cas systems to specific bacterial pathogens.
- Basic Research: Facilitating the study of phage gene function through targeted gene knockouts, insertions, and reporter gene fusions.

Data Presentation: Efficiency of Serine Integrases

The choice of serine integrase is critical for successful genome engineering. The efficiency of recombination can vary depending on the integrase, the host organism, and the specific experimental conditions. Below is a summary of reported efficiencies for commonly used serine integrases.



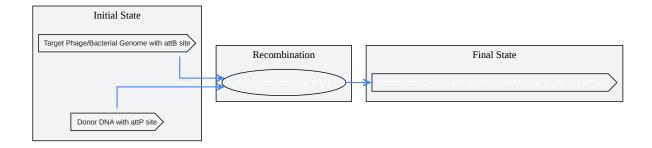
Integrase	System/Organism	Recombination Efficiency	Reference
Bxb1	Mammalian Cells (Plasmid Integration)	Up to 98% of transfected cells developed into stable clones.	[1]
Bxb1	in vitro DNA assembly	Highest efficiency among four tested integrases (\$\phi Rv1\$, \$\phi BT1\$, TG1\$, and Bxb1) for obtaining final assembled products.	[2][3]
φC31	Mammalian Cells (Chromatin Targets)	Recombination efficiency comparable to the Cre/loxP system, significantly enhanced by the addition of a C- terminal nuclear localization signal.	[4]
A118	Human Cells (Intramolecular Recombination)	Approximately 50%	[5]
U153	Human Cells (Intramolecular Recombination on A118 sites)	Efficient recombination.	[5]
φFC1	Mammalian Cells (Intramolecular Recombination)	11% to 75%	[5]



	Mammalian Cells			
φRv1	(Intramolecular	11% to 75%	[5]	
	Recombination)			

Signaling Pathways and Experimental Workflows Mechanism of Serine Integrase-Mediated Recombination

The core of the SAGE system is the precise, unidirectional recombination event catalyzed by a serine integrase. The following diagram illustrates this fundamental process.



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Mechanism of SAGE recombination.

Experimental Protocols

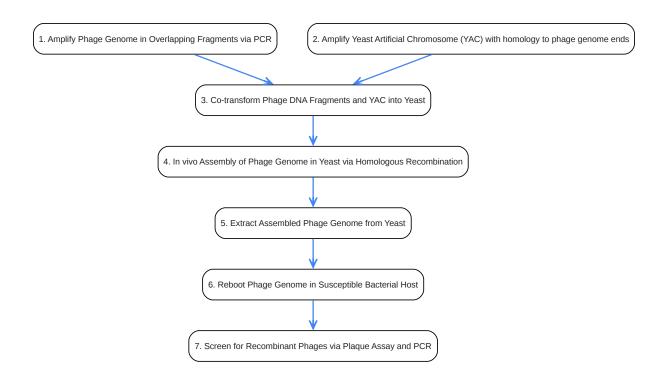
There are several strategies for applying the SAGE system to engineer phage genomes. The choice of protocol will depend on the nature of the target phage (lytic vs. temperate), the size of the desired genetic modification, and the available molecular biology tools for the phage's host.

Protocol 1: Yeast-Based Assembly and Engineering of Phage Genomes



This protocol is particularly useful for engineering lytic phages and for making large or multiple modifications to a phage genome. The entire phage genome is assembled from PCR fragments in yeast, allowing for the seamless inclusion of engineered DNA fragments. The modified genome is then extracted and "rebooted" in the phage's natural host.

Workflow for Yeast-Based Phage Genome Assembly



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Yeast-based phage genome assembly workflow.

Detailed Methodology:

Design and Amplify Phage Genome Fragments:



- Design primers to amplify the entire phage genome in overlapping fragments of 4-12 kb.
 Ensure that adjacent fragments have at least 30-40 bp of homologous overlap.
- To insert a gene of interest, design a PCR fragment containing the gene flanked by sequences homologous to the desired insertion site in the phage genome. This fragment will also need to contain an attP site if using SAGE for integration.
- The first and last fragments of the phage genome should be amplified with primers that add homology arms to a Yeast Artificial Chromosome (YAC) vector.[6]
- Prepare the YAC Vector:
 - Linearize a suitable YAC vector (e.g., pRS415) by PCR or restriction digest. The ends of the linearized YAC should be homologous to the ends of the phage genome.
- Yeast Transformation and Genome Assembly:
 - Co-transform the amplified phage genome fragments and the linearized YAC vector into competent Saccharomyces cerevisiae cells.
 - Yeast will assemble the phage genome into the YAC via homologous recombination (gaprepair cloning).
 - Select for yeast transformants containing the full-length phage genome on appropriate selective media.
- Extraction of the Assembled Phage Genome:
 - Culture the selected yeast clones and extract the total DNA, which will include the YAC containing the assembled phage genome.
- Rebooting the Phage Genome:
 - Transform the extracted DNA into a suitable bacterial host for the phage. For some phages, electroporation is an effective method.
 - The bacterial host will recognize the phage genome and initiate the lytic cycle, producing infectious phage particles.



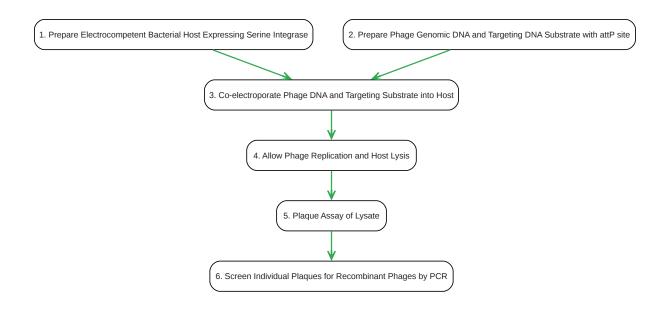
- · Screening and Verification:
 - Perform plaque assays using the lysate from the rebooted culture.
 - Pick individual plaques and screen for the desired genetic modification by PCR using primers flanking the insertion site.
 - Sequence the PCR products to confirm the correct insertion and the integrity of the surrounding genomic region.

Protocol 2: Bacteriophage Recombineering with Electroporated DNA (BRED) using Serine Integrases

The BRED protocol is a powerful method for engineering lytic phages directly in their bacterial host. While traditionally used with homologous recombination, it can be adapted for SAGE by using a targeting substrate that contains an attP site and expressing the corresponding serine integrase in the host.

Workflow for SAGE-adapted BRED





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SAGE-adapted BRED workflow.

Detailed Methodology:

- Prepare the Recombineering Host:
 - Use a bacterial strain that is permissive to the phage of interest.
 - Transform this host with a plasmid that expresses the desired serine integrase (e.g., Bxb1). The expression of the integrase can be under the control of an inducible promoter to minimize toxicity.
 - The host genome should contain an attB site at the desired location for phage genome modification, or the attB site can be engineered into the phage genome in a prior step.
- Prepare DNA for Electroporation:



- Isolate high-quality genomic DNA from the phage to be engineered.
- Prepare a linear double-stranded DNA targeting substrate. This substrate should contain
 the gene of interest and an attP site, flanked by sequences homologous to the region of
 the phage genome where the insertion is desired.[7]

Co-electroporation:

- Prepare electrocompetent cells of the serine integrase-expressing host strain.
- Co-electroporate the phage genomic DNA and the targeting DNA substrate into the competent cells.[8]
- Phage Replication and Plaque Formation:
 - After electroporation, recover the cells in a suitable broth medium and then plate them with a lawn of the parental host strain to allow for plaque formation.
 - During replication within the electroporated cells, the expressed serine integrase will
 catalyze the recombination between the attP site on the targeting substrate and the attB
 site in the phage genome.
- Screening for Recombinant Phages:
 - Pick individual plaques and resuspend them in buffer.
 - Use a portion of the plaque suspension as a template for PCR screening. Design primers that flank the targeted region of the phage genome. Recombinant phages will yield a larger PCR product than wild-type phages.
 - Confirm the modification by DNA sequencing.

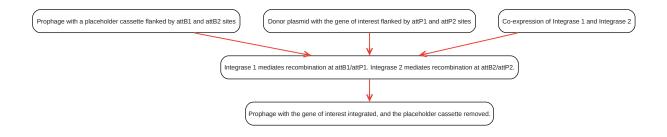
Protocol 3: Recombinase-Mediated Cassette Exchange (RMCE) for Prophage Engineering

RMCE is a sophisticated technique that allows for the clean replacement of a genomic DNA segment with a new DNA cassette. This is particularly useful for modifying prophages (phage genomes integrated into the host chromosome). This method requires two different serine



integrase systems or a combination of a serine integrase and another recombinase system (e.g., Flp/FRT).

Logical Relationship for RMCE



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Logical flow of RMCE for prophage engineering.

Detailed Methodology:

- Construct the Target Prophage Strain:
 - \circ First, engineer the prophage in the bacterial chromosome to contain a "landing pad" cassette. This cassette should be flanked by two different attB sites (e.g., attB for Bxb1 and attB for ϕ C31). The cassette can contain a counter-selectable marker to facilitate the selection of successful exchange events.
- Construct the Donor Plasmid:
 - Create a donor plasmid that contains the desired gene or genetic module. This "cassette" should be flanked by the corresponding attP sites (attP for Bxb1 and attP for φC31).[9]
- Perform the Cassette Exchange:
 - Introduce the donor plasmid into the bacterial strain containing the engineered prophage.



- Induce the expression of both serine integrases. The integrases will recognize their respective attB/attP pairs and mediate a double reciprocal recombination event.
- This will result in the seamless exchange of the placeholder cassette in the prophage with the gene of interest from the donor plasmid.
- Selection and Verification:
 - Select for cells that have undergone the cassette exchange. If a counter-selectable marker was used in the landing pad, select for cells that have lost this marker.
 - Verify the correct cassette exchange by PCR and DNA sequencing of the modified prophage region.

Conclusion

The Serine-integrase Assisted Genome Engineering (SAGE) system provides a robust and versatile platform for the genetic modification of bacteriophages. The high efficiency and specificity of serine integrases enable a wide range of applications, from fundamental research into phage biology to the development of next-generation phage-based therapeutics. The protocols outlined in this document, based on yeast-based assembly, BRED, and RMCE, provide a foundation for researchers to apply SAGE technology to their specific phage systems. As with any genetic engineering technique, optimization of protocols for the specific phage and host system is crucial for success.

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